molecular formula C19H17FN2O2 B14857758 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B14857758
M. Wt: 324.3 g/mol
InChI Key: RTFNHCKSRPIBFB-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a fluoro group, a propoxy group, and a phenyl group attached to the pyrazole ring, along with a carbaldehyde functional group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, temperatures, and reaction times. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

    Reduction: 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-methanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluoro and propoxy groups can influence its binding affinity and selectivity towards molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(3-fluoro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 3-(3-chloro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Uniqueness

The uniqueness of 3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoro group can enhance its stability and binding interactions, while the propoxy group can affect its solubility and overall molecular properties .

Properties

Molecular Formula

C19H17FN2O2

Molecular Weight

324.3 g/mol

IUPAC Name

3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazole-4-carbaldehyde

InChI

InChI=1S/C19H17FN2O2/c1-2-10-24-18-9-8-14(11-17(18)20)19-15(13-23)12-22(21-19)16-6-4-3-5-7-16/h3-9,11-13H,2,10H2,1H3

InChI Key

RTFNHCKSRPIBFB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=O)C3=CC=CC=C3)F

Origin of Product

United States

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